3-(Prop-2-yne-1-sulfonyl)prop-1-yne
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Overview
Description
3-(Prop-2-yne-1-sulfonyl)prop-1-yne is an organic compound with the molecular formula C6H6O2S. This compound is characterized by the presence of a sulfonyl group attached to a prop-1-yne backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barbirol Method: Propargyl alcohol is obtained by reacting barbirol with allyl magnesium bromide, followed by dehydration reaction catalyzed by acid to generate propargyl ether.
Alkali Catalysis: Alcohol reacts with halogenated alkyne to generate propargyl ether under alkali catalysis.
Industrial Production Methods
The industrial production of 3-(Prop-2-yne-1-sulfonyl)prop-1-yne typically involves the reaction of prop-2-yne-1-sulfonyl chloride with various organic substrates under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Prop-2-yne-1-sulfonyl)prop-1-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yne-1-sulfonyl)prop-1-yne involves its interaction with molecular targets through its sulfonyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-2-yne-1-sulfinyl)prop-1-yne: Similar structure but with a sulfinyl group instead of a sulfonyl group.
Sodium prop-2-yne-1-sulfonate: Contains a sodium salt of the sulfonyl group.
Properties
Molecular Formula |
C6H6O2S |
---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
3-prop-2-ynylsulfonylprop-1-yne |
InChI |
InChI=1S/C6H6O2S/c1-3-5-9(7,8)6-4-2/h1-2H,5-6H2 |
InChI Key |
RJAQXMAQJDHOSH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCS(=O)(=O)CC#C |
Origin of Product |
United States |
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